molecular formula C11H20O3 B14224692 Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester CAS No. 820236-43-9

Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester

Cat. No.: B14224692
CAS No.: 820236-43-9
M. Wt: 200.27 g/mol
InChI Key: SQDISOFSMMZHOF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester is an organic compound with the molecular formula C11H20O3 It is characterized by a five-membered cyclopentane ring, a carboxylic acid group, a hydroxyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the hydroxyl and ester groups, making it less reactive.

    2-Hydroxy-3-(1-methylethyl)cyclopentanone: Contains a ketone group instead of an ester, altering its reactivity and applications.

    Ethyl 2-hydroxy-3-(1-methylethyl)cyclopentanoate: Similar structure but with different functional groups.

Uniqueness

Cyclopentanecarboxylic acid, 2-hydroxy-3-(1-methylethyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

820236-43-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-hydroxy-3-propan-2-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-4-14-11(13)9-6-5-8(7(2)3)10(9)12/h7-10,12H,4-6H2,1-3H3

InChI Key

SQDISOFSMMZHOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1O)C(C)C

Origin of Product

United States

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